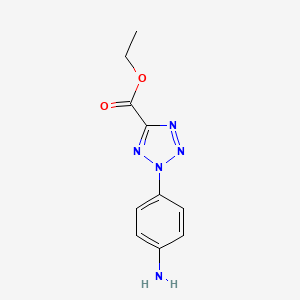
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is a chiral compound derived from menthol, a naturally occurring organic compound obtained from peppermint or other mint oils. This compound is characterized by the presence of a dinitrobenzoate group attached to the menthol structure, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol typically involves the esterification of menthol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield menthol and 3,5-dinitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Menthol and 3,5-dinitrobenzoic acid
Reduction: (1R,3R,4R)-(-)-3,5-Diaminobenzoate Menthol
Substitution: Various substituted menthol derivatives
科学研究应用
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dinitrobenzoate group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence its biological activity. The pathways involved may include modulation of enzyme activity and receptor binding, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- (1R,3R,4R)-(-)-3,5-Diaminobenzoate Menthol
- (1R,3R,4R)-(-)-3,5-Dichlorobenzoate Menthol
- (1R,3R,4R)-(-)-3,5-Dimethoxybenzoate Menthol
Uniqueness
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other menthol derivatives. The nitro groups enhance the compound’s ability to participate in redox reactions and nucleophilic substitutions, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
属性
分子式 |
C32H36O8Si |
|---|---|
分子量 |
576.7 g/mol |
IUPAC 名称 |
7-[(2S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26?,28-,29?,30?,31+/m0/s1 |
InChI 键 |
YTHDSJIOVBDTQV-OFMPIAEOSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)

![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)

![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)



![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)

